(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid
CAS No.:
Cat. No.: VC18032937
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | (4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-7(9(13)14)6-8(2)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | OXFXXEYPPBEIQO-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
The compound’s IUPAC name, (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid, reflects its structural features:
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Pentanoic acid backbone: A five-carbon chain terminating in a carboxylic acid group (-COOH).
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Boc-protected amine: A tert-butoxycarbonyl group (-OC(O)C(CH3)3) shields the amine at the C4 position, preventing unwanted side reactions during synthetic processes.
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Methylidene group: A =CH2 substituent at C2, enabling conjugation and participation in cycloaddition or Michael addition reactions.
Molecular Formula:
Molecular Weight: 229.27 g/mol
Stereochemistry: The (4S) configuration ensures chirality, critical for biological activity and synthetic selectivity.
Structural Representation:
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves two key steps:
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Esterification and Boc Protection:
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The precursor carboxylic acid is esterified to form the methyl ester, facilitating solubility and handling.
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The amine group is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
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Methylidene Introduction:
Example Protocol:
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React 4-aminopentanoic acid methyl ester with Boc anhydride in dichloromethane and triethylamine (0°C to room temperature, 12 h).
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Treat the Boc-protected intermediate with methyltriphenylphosphonium bromide under basic conditions to form the methylidene group.
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Hydrolyze the ester using aqueous lithium hydroxide in tetrahydrofuran (THF) to obtain the acid .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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: Peaks at δ 1.44 (s, Boc CH3), δ 5.20 (m, methylidene =CH2), δ 4.80 (m, NHBoc).
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Infrared Spectroscopy (IR):
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Bands at 1700 cm (C=O, Boc), 1650 cm (C=C), and 3200 cm (N-H).
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Mass Spectrometry:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .
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Stability: Stable under inert conditions but prone to Boc deprotection under acidic or thermal stress.
Reactivity
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Methylidene Group: Participates in [2+2] cycloadditions, Michael additions, and Diels-Alder reactions.
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Carboxylic Acid: Forms salts with bases or undergoes coupling reactions to generate amides or esters.
Applications in Organic and Pharmaceutical Chemistry
Peptide Synthesis
The Boc group shields the amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling without side reactions. Post-synthesis, the Boc group is removed via trifluoroacetic acid (TFA).
Drug Discovery
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Enzyme Inhibitors: The methylidene moiety serves as a Michael acceptor in covalent inhibitor design (e.g., protease inhibitors).
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Prodrug Development: The carboxylic acid facilitates prodrug conjugation via esterification .
Material Science
The compound’s conjugated system is explored in polymer chemistry for conductive materials.
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